
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C13H22N4 and a molecular weight of 234.34 g/mol . It is a white to pale yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine can be achieved through a multi-step process. One common method involves the reaction of 4-(Isobutylpiperazin-1-yl)pyridin-2-amine with appropriate functional group compounds to yield the target product . The reaction conditions typically include the use of solvents such as ethanol and methanol, with reaction times ranging from a few hours to several days at temperatures between 25°C and 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents at low temperatures.
Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate; reactions are carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Aplicaciones Científicas De Investigación
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: Similar in structure but with an ethyl group instead of an isobutyl group.
5-(Piperazin-1-yl)pyridin-2-amine: Lacks the isobutyl group, resulting in different chemical and biological properties.
Uniqueness
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine is unique due to its isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H22N4 |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
5-[4-(2-methylpropyl)piperazin-1-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H22N4/c1-11(2)10-16-5-7-17(8-6-16)12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15) |
Clave InChI |
GLEGVQXZOJSYSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCN(CC1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


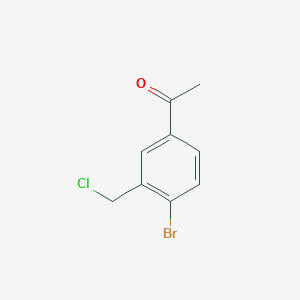
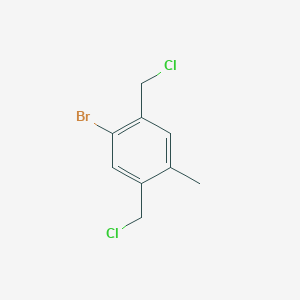

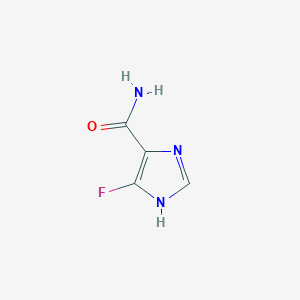
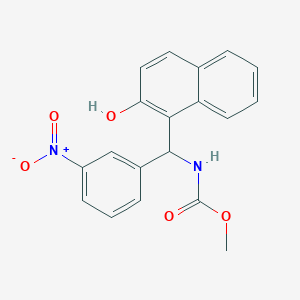
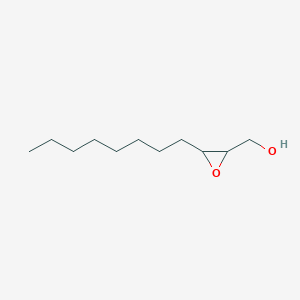
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)

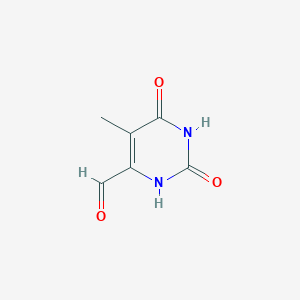
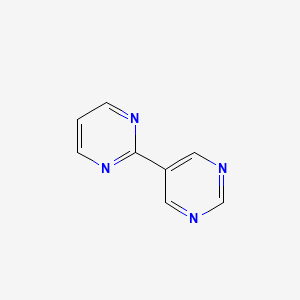

![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)

